3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride: is a solid crystalline compound. Its appearance ranges from white to nearly white crystals. It is stable at room temperature and soluble in water and ethanol .
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and react it with 2-chloropropane (propan-2-yl chloride) to introduce the alkyl group.
Hydrochlorination: The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production::
Chemical Reactions Analysis
Types of Reactions::
Alkylation: The initial step involves alkylation of pyrrolidine.
Salt Formation: The subsequent hydrochlorination leads to the formation of the dihydrochloride salt.
2-Chloropropane (propan-2-yl chloride): Used for alkylation.
Hydrochloric Acid (HCl): Used for salt formation.
Major Products:: The major product is 3-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: Researchers use it in studies related to neurotransmitters and receptors.
Medicine: It may have pharmaceutical applications due to its structural features.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-7-3-5-8(10)4-2-6-9;;/h8H,2-7,9H2,1H3;2*1H |
InChI Key |
UCYSQPIPABILOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCCN.Cl.Cl |
Origin of Product |
United States |
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